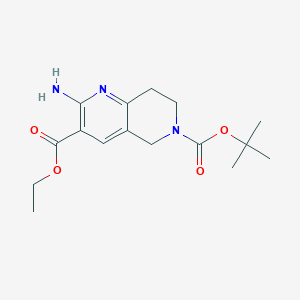

6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate

Description

6-tert-Butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core with a partially saturated 5,6,7,8-tetrahydro ring system. Key structural attributes include:

- Substituents: A tert-butyl ester at position 6, an ethyl ester at position 3, and an amino group at position 2.

Properties

IUPAC Name |

6-O-tert-butyl 3-O-ethyl 2-amino-7,8-dihydro-5H-1,6-naphthyridine-3,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-5-22-14(20)11-8-10-9-19(15(21)23-16(2,3)4)7-6-12(10)18-13(11)17/h8H,5-7,9H2,1-4H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEBXCMDAUWEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2CCN(CC2=C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.

Introduction of Substituents: The tert-butyl and ethyl groups can be introduced via alkylation reactions using tert-butyl halides and ethyl halides, respectively.

Carboxylation: The carboxylate groups can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the ethyl group, forming corresponding oxides or ketones.

Reduction: Reduction reactions may target the naphthyridine ring or the carboxylate groups, leading to the formation of reduced derivatives.

Substitution: The amino group and the carboxylate groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Materials Science: It may be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interaction with DNA/RNA.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities with key analogs:

*Calculated based on analogous structures.

Physicochemical and Functional Properties

- Solubility: The amino group in the target compound improves aqueous solubility compared to nitro or trifluoromethyl analogs .

- Lipophilicity: The ethyl ester increases logP compared to methyl esters (e.g., C16H21NO4 in ), while trifluoromethyl groups further elevate hydrophobicity .

- Reactivity: Amino groups facilitate derivatization (e.g., acylation or sulfonylation), contrasting with nitro groups that require reduction for further functionalization .

Biological Activity

6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C17H22N2O4

- CAS Number : 355819-02-2

- Physical Form : Solid

Antitumor Activity

Research indicates that compounds structurally similar to 6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine exhibit significant antitumor properties. These compounds have been shown to inhibit Class I PI3K enzymes, particularly the PI3K-a and -β isoforms. This inhibition is linked to the suppression of cellular proliferation associated with various malignancies .

Inhibition of Inflammatory Diseases

The compound has also demonstrated potential in treating inflammatory diseases. Inhibition of the PI3K pathway may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. The selectivity for certain PI3K isoforms suggests a targeted approach in managing inflammation without affecting other critical signaling pathways .

The biological activity of 6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine is primarily attributed to its interaction with the PI3K signaling pathway. By selectively inhibiting specific isoforms of PI3K, the compound can modulate various downstream effects involved in cell growth and survival:

- Inhibition of Tumor Growth : The compound's ability to inhibit tumor cell proliferation is linked to its action on the PI3K pathway.

- Reduction of Inflammation : By affecting immune cell signaling through the same pathway, it may reduce inflammatory responses.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxic effects on cancer cell lines with IC50 values in low micromolar range. |

| Study B | Found that the compound reduced inflammatory markers in animal models of rheumatoid arthritis. |

| Study C | Reported selective inhibition of Class I PI3K isoforms with minimal off-target effects. |

Q & A

Basic Research Question

- NMR : - and -NMR confirm regiochemistry. The tert-butyl group shows a singlet at ~1.4 ppm, while the ethyl ester’s methylene protons appear as a quartet near 4.1 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHNO: 322.1768) .

- X-ray Crystallography : Resolves stereochemical uncertainties in the dihydro-naphthyridine ring .

Advanced Consideration

For isomers or degradation products, hyphenated techniques like LC-MS/MS or 2D NMR (e.g., NOESY) differentiate between regioisomers. For example, oxidation byproducts (e.g., fully aromatic naphthyridines) can be identified via UV-Vis spectral shifts .

How does the compound interact with biological targets, and what methodologies are used to study its mechanism of action?

Basic Research Question

Derivatives of this naphthyridine class exhibit antimicrobial activity by inhibiting bacterial enzymes (e.g., DNA gyrase) or disrupting cell wall synthesis. The amino group enhances binding to active sites via hydrogen bonding .

Q. Advanced Consideration

- Enzyme Assays : Kinetic studies (e.g., IC determination) using purified enzymes (e.g., E. coli topoisomerase IV) quantify inhibition .

- Molecular Dynamics Simulations : Predict binding modes and guide structural modifications to improve affinity .

- Resistance Studies : Serial passage experiments with S. aureus identify mutations conferring resistance, informing SAR adjustments .

What strategies mitigate stability issues during storage or experimental handling?

Basic Research Question

- Storage : Lyophilized solids stored at -20°C under argon prevent hydrolysis of the ester groups. Solutions in anhydrous DMSO (10 mM) are stable for ≤6 months at -80°C .

- Light Sensitivity : Amber vials reduce photooxidation of the dihydro-naphthyridine ring .

Advanced Consideration

Accelerated stability studies (40°C/75% RH for 1–3 months) identify degradation pathways. For example, ester hydrolysis products can be quantified via HPLC, guiding formulation adjustments (e.g., adding antioxidants like BHT) .

How can computational methods enhance the design of derivatives with improved pharmacological profiles?

Advanced Research Question

- QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with bioavailability or toxicity. For instance, increasing the ethyl ester’s hydrophobicity may enhance blood-brain barrier penetration .

- Docking Studies : Virtual screening against target proteins (e.g., kinase domains) prioritizes derivatives for synthesis. Free energy perturbation (FEP) calculations refine binding affinity predictions .

- ADMET Prediction : Tools like SwissADME forecast metabolic liabilities (e.g., CYP450-mediated oxidation of the tert-butyl group) .

What experimental approaches resolve contradictions in reported biological activity data across studies?

Advanced Research Question

- Meta-Analysis : Compare datasets using standardized assays (e.g., MIC values against E. coli ATCC 25922) to control for variability in bacterial strains or culture conditions .

- Dose-Response Curves : Re-evaluate activity with purified compounds (≥95% purity) to exclude artifacts from impurities .

- Orthogonal Assays : Confirm enzyme inhibition via both fluorescence-based and radiometric assays to rule out false positives .

How are separation techniques optimized for purifying this compound from complex reaction mixtures?

Basic Research Question

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target from unreacted precursors or dimeric byproducts .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with ≥98% purity, confirmed by melting point analysis .

Advanced Consideration

Membrane-based separations (e.g., nanofiltration) can replace column chromatography for scale-up. Solvent-resistant membranes with MWCO ~500 Da retain high-molecular-weight impurities while allowing the target (MW ~320 Da) to pass .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.